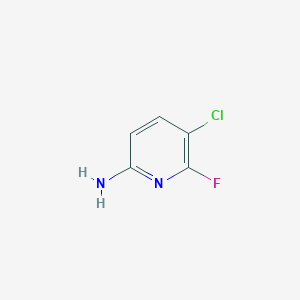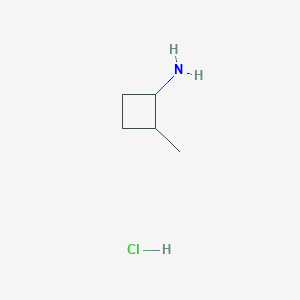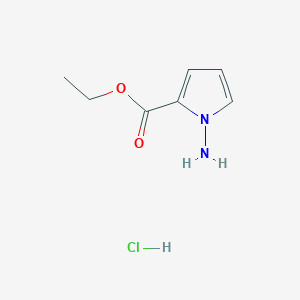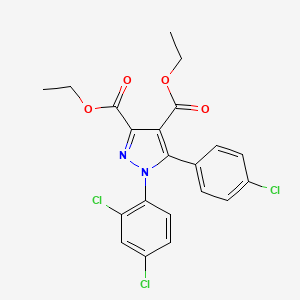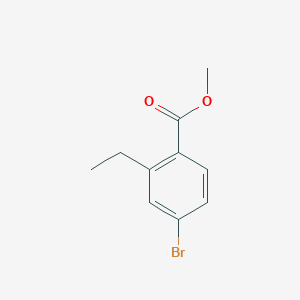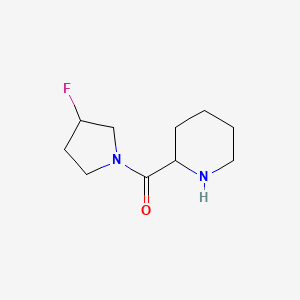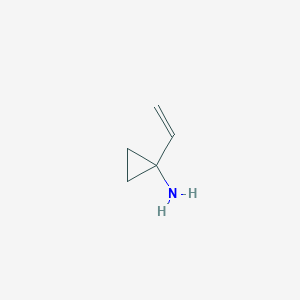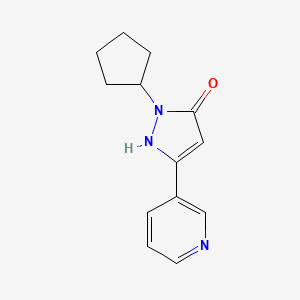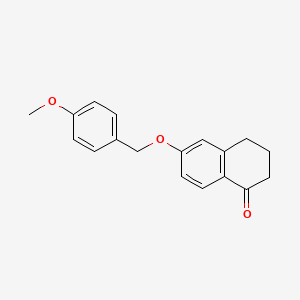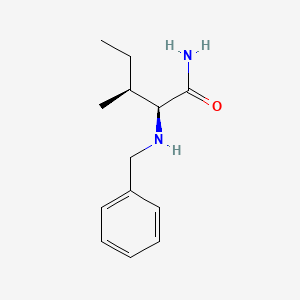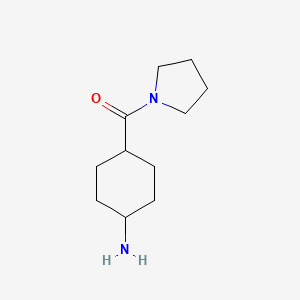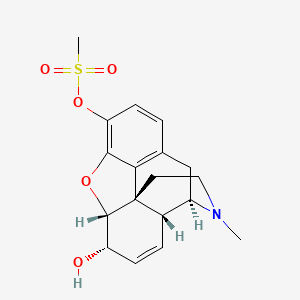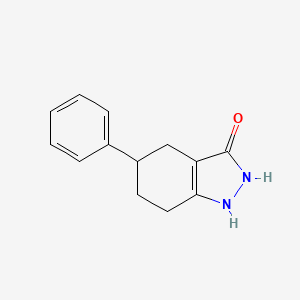
5-苯基-4,5,6,7-四氢-2H-吲唑-3-醇
描述
5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other medicinal properties . The structure of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol includes a phenyl group attached to a tetrahydroindazole core, which contributes to its unique chemical and biological properties.
科学研究应用
抗炎药
吲唑衍生物已被发现具有显著的抗炎特性 . 例如,3-苯基-2-[4-(三氟甲基)苯基]-4,5,6,7-四氢-2H-吲唑表现出高抗炎活性,同时具有最小的致溃疡潜力 .
抗菌剂
吲唑衍生物也被发现具有抗菌活性。 它们对各种菌株的葡萄球菌属、铜绿假单胞菌、变形杆菌属和埃希氏大肠杆菌显示出中等至高的活性 .
抗艾滋病毒药
吲唑已被发现具有潜在的抗艾滋病毒特性 . 这表明,吲唑的衍生物,例如“5-苯基-4,5,6,7-四氢-2H-吲唑-3-醇”,有可能被探索用于其抗艾滋病毒特性。
抗癌药
吲唑衍生物已显示出作为抗癌剂的潜力 . 这表明“5-苯基-4,5,6,7-四氢-2H-吲唑-3-醇”有可能被探索用于其抗癌特性。
降血糖药
吲唑衍生物已被发现具有降血糖特性 . 这表明“5-苯基-4,5,6,7-四氢-2H-吲唑-3-醇”有可能被探索用于其降血糖特性。
抗原生动物药
吲唑衍生物已被发现具有抗原生动物特性 . 这表明“5-苯基-4,5,6,7-四氢-2H-吲唑-3-醇”有可能被探索用于其抗原生动物特性。
作用机制
- For example, it has been studied as an anti-inflammatory agent. Derivatives like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole exhibit potent anti-inflammatory activity .
- Additionally, other derivatives have shown antinociceptive properties and inhibition of cyclooxygenase-2 (COX-2) .
Target of Action
- interacts with specific molecular targets within cells. While the exact targets can vary, some studies have highlighted its role in inhibiting kinases such as CHK1 , CHK2 , and h-sgk (human serum and glucocorticoid-dependent kinase) in the context of diseases like cancer .
Biochemical Pathways
- impacts various pathways, including those related to inflammation, cell growth, and survival.
生化分析
Biochemical Properties
5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13), modulating their activity and contributing to its anti-inflammatory effects .
Cellular Effects
The effects of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . This compound also influences cell signaling pathways, such as the NF-κB pathway, leading to altered gene expression and reduced inflammation . Furthermore, 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby impacting cellular energy production and growth .
Molecular Mechanism
At the molecular level, 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the synthesis of inflammatory mediators . Additionally, this compound interacts with transcription factors such as NF-κB, preventing their translocation to the nucleus and subsequent activation of pro-inflammatory genes . The inhibition of these pathways results in decreased inflammation and cell proliferation, highlighting the therapeutic potential of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol have been studied over various time points. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . Degradation products may form under extreme conditions, potentially altering its biological effects . Long-term studies have shown that continuous exposure to 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol can lead to sustained anti-inflammatory and anticancer effects, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s impact on metabolic pathways underscores its potential to modulate cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, facilitating its uptake and efflux across cellular membranes . Additionally, binding proteins in the plasma can influence its distribution and localization within tissues . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding the subcellular localization of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol provides insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst can lead to the formation of the desired indazole derivative . The reaction typically requires heating and may involve additional steps to purify the final product.
Industrial Production Methods
Industrial production of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
化学反应分析
Types of Reactions
5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol can undergo various chemical reactions, including:
- **
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
属性
IUPAC Name |
5-phenyl-1,2,4,5,6,7-hexahydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-11-8-10(6-7-12(11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICCKRIEQALKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


